3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide
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Overview
Description
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a methylsulfanyl group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.
Acylation: The amine group is acylated with 3-chlorobenzoyl chloride to form the benzamide core.
Substitution: The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydroxide, potassium carbonate
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 3-Chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 2-Chloro-3-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-chloro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to the presence of the methoxy and methylsulfanyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-chloro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-17-12(6-7-18-2)9-15-13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,6-7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVATYSEDBZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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